Oleylamine hydrofluoride
Overview
Description
Dectaflur is a fluoride-containing substance primarily used in dental care. It is known for its role in the prevention and treatment of dental caries, sensitive teeth, and the refluoridation of damaged tooth enamel. Dectaflur is often used in combination with olaflur to enhance its effectiveness .
Preparation Methods
Dectaflur is synthesized by reacting oleyl amine with hydrofluoric acid. The reaction typically occurs under anhydrous conditions to ensure high yield and purity. The process involves the formation of a hydrofluoride salt, which is a white crystalline solid soluble in water and some organic solvents .
Chemical Reactions Analysis
Dectaflur undergoes several types of chemical reactions, including:
Dissociation: In aqueous solutions, dectaflur dissociates into oleyl amine and fluoride ions.
Substitution: The fluoride ion can participate in substitution reactions, replacing other halides in organic compounds.
Complex Formation: Dectaflur can form complexes with metal ions, which can be used in various industrial applications.
Common reagents used in these reactions include hydrofluoric acid, oleyl amine, and various metal salts. The major products formed from these reactions are typically fluoride salts and complex compounds .
Scientific Research Applications
Dectaflur has several scientific research applications:
Dentistry: It is widely used in dental gels and solutions to prevent cavities, treat sensitive teeth, and refluoridate enamel.
Chemistry: Dectaflur is used in the synthesis of fluoride-containing compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, particularly in the context of fluoride toxicity and dental health.
Industry: Dectaflur is used in the production of fluoride-based materials and as a surfactant in various industrial processes
Mechanism of Action
Dectaflur works by forming a film layer on the surface of teeth, which facilitates the incorporation of fluoride into the top layers of the enamel. This process helps to strengthen the enamel and protect it from decay. The precise molecular targets and pathways involved in this mechanism are not fully understood, but it is known that the fluoride ions play a crucial role in enhancing the mineralization of the enamel .
Comparison with Similar Compounds
Dectaflur is often compared with other fluoride-containing compounds such as olaflur and sodium fluoride.
Olaflur: Like dectaflur, olaflur is used in dental care for the prevention of caries and treatment of sensitive teeth.
Sodium Fluoride: This is another common fluoride compound used in dental care.
Dectaflur is unique in its combination with oleyl amine, which provides surfactant properties and enhances its effectiveness in dental applications.
Properties
IUPAC Name |
(E)-octadec-9-en-1-amine;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCPWWHMSCFOV-RRABGKBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-19-3 (Parent) | |
Record name | Dectaflur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7073484 | |
Record name | 9-Octadecen-1-amine, hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36505-83-6 | |
Record name | Dectaflur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecen-1-amine, hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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